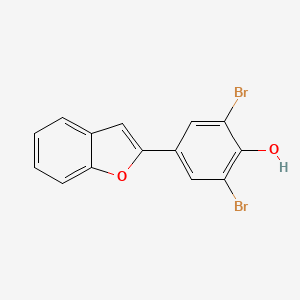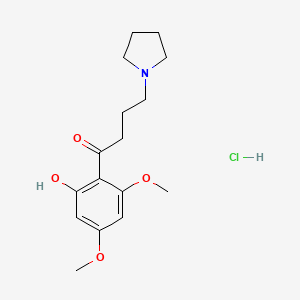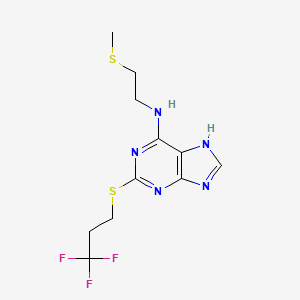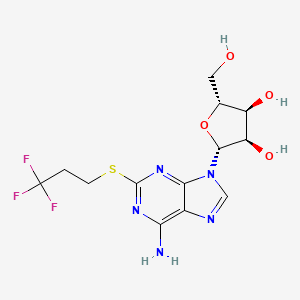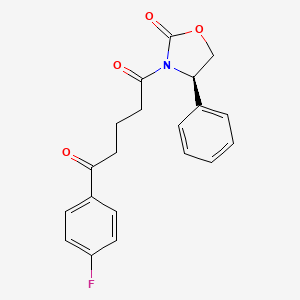
(R)-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione
Overview
Description
“®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione” is a chemical compound with the molecular formula C20H18FNO4 . It has a molecular weight of 355.4 g/mol . This compound is also known as Ezetimibe Impurity 8 Enantiomer .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione . The InChI string and the SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 2.9, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .Scientific Research Applications
Chiral Separation
The compound is used in the field of chiral separations . The pharmaceutical industry has raised its emphasis on the generation of enantiomerically pure compounds before undertaking pharmacokinetic, metabolic, physiological, and toxicological evaluation in the search for drugs with greater therapeutic benefits and lower toxicity .
Pharmacological Action
Enantiomers of racemic drugs often show different behaviors in pharmacological action and metabolic process . It is not uncommon for one enantiomer to be active while the other is toxic in biological systems .
Inhibitor of Intestinal Cholesterol Absorption
Ezetimibe, a selective inhibitor of intestinal cholesterol and related phytosterol absorption, is designated as 1-(4-fluorophenyl)-3®-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone . Ezetimibe selectively prevents the absorption of cholesterol from dietary and capillary sources by blocking the transport of cholesterol through the intestinal wall .
Reduction of Serum LDL-C
This compound reduces the overall delivery of cholesterol to the liver, thereby promoting the synthesis of LDL receptors and the subsequent reduction in serum LDL-C .
Supercritical Fluid Chromatography (SFC)
A simple and rapid Supercritical Fluid Chromatography (SFC) method has been developed to isolate and characterize R-Isomer of Ezetimibe . The isolated R-Isomer is characterized by using UV-vis, FT-IR, ESI-MS, HPLC 1H and 13C NMR .
Impurity Analysis
Mechanism of Action
Target of Action
The primary target of Ezetimibe Impurity 8 Enantiomer, also known as ®-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione, is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . This protein is a cholesterol transporter located in the apical membrane of enterocytes .
Mode of Action
Ezetimibe Impurity 8 Enantiomer inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the NPC1L1 protein . This interaction with its target leads to a decrease in the integration of cholesterol into chylomicrons .
Biochemical Pathways
The compound’s action affects the pathway of intestinal cholesterol absorption. By inhibiting the NPC1L1 protein, it reduces the delivery of intestinal cholesterol to the liver .
Pharmacokinetics
For ezetimibe, total concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .
Result of Action
The result of the compound’s action is a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) by 15%-20% . This is achieved by reducing the delivery of intestinal cholesterol to the liver, which stimulates the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis . This, in turn, promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Action Environment
The action of Ezetimibe Impurity 8 Enantiomer can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy . .
properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSRSVXDNUAQX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404874-93-7 | |
| Record name | 1-(4-Fluorophenyl)-5-[(4R)-2-oxo-4-phenyl-3-oxazolidinyl]-1,5-pentanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFC2JCZ9VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



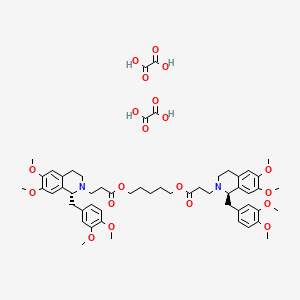


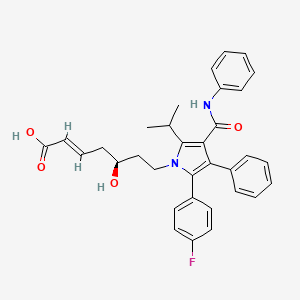
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)
